

Spectroscopic and Methodological Deep Dive: 2'-O-Coumaroyl-(S)-aloesinol

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Compound of Interest		
Compound Name:	2'-O-Coumaroyl-(S)-aloesinol	
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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the chromone glycoside, **2'-O-Coumaroyl-(S)-aloesinol**. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed insights into the structural elucidation and characterization of this compound.

Spectroscopic Data

The structural confirmation of **2'-O-Coumaroyl-(S)-aloesinol**, isolated from Aloe vera and A. nobilis, relies on extensive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the molecular structure. The assignments are based on a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.

Table 1: ¹H NMR Spectroscopic Data for **2'-O-Coumaroyl-(S)-aloesinol**



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aloesinol Moiety			
6	6.85	S	_
9-CH₃	2.78	S	
10	4.75	d	12.0
10	4.65	d	12.0
11-OH			
12	4.05	m	
13	1.25	d	6.0
Glucose Moiety			
1'	4.90	d	9.6
2'	5.20	t	9.6
3'	4.20	t	9.6
4'	4.15	t	9.6
5'	3.85	m	
6'a	4.40	dd	12.0, 2.4
6'b	4.25	dd	12.0, 5.4
Coumaroyl Moiety			
2"	7.50	d	8.4
3"	6.80	d	8.4
5"	6.80	d	8.4
6"	7.50	d	8.4
7''	7.60	d	15.6
8"	6.30	d	15.6



Table 2: ¹³C NMR Spectroscopic Data for **2'-O-Coumaroyl-(S)-aloesinol**



Aloesinol Moiety 2	Position	Chemical Shift (δ) ppm
3 111.8 4 182.5 5 162.0 6 99.5 7 164.5 8 108.8 9-CH ₃ 23.0 10 65.8 11 145.0 12 68.0 13 23.5 Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1' 126.5	Aloesinol Moiety	
4 182.5 5 162.0 6 99.5 7 164.5 8 108.8 9-CH ₃ 23.0 10 65.8 11 145.0 12 68.0 13 23.5 Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1' 126.5	2	165.2
5 162.0 6 99.5 7 164.5 8 108.8 9-CH3 23.0 10 65.8 11 145.0 12 68.0 13 23.5 Glucose Moiety 1' 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1"	3	111.8
6 99.5 7 164.5 8 108.8 9-CH ₃ 23.0 10 65.8 11 145.0 12 68.0 13 23.5 Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	4	182.5
7 164.5 8 108.8 9-CH ₃ 23.0 10 65.8 11 145.0 12 68.0 13 23.5 Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	5	162.0
8 108.8 9-CH ₃ 23.0 10 65.8 11 145.0 12 68.0 13 23.5 Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	6	99.5
9-CH ₃ 23.0 10 65.8 11 145.0 12 68.0 13 23.5 Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1'' 126.5	7	164.5
10 65.8 11 145.0 12 68.0 13 23.5 Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	8	108.8
11 145.0 12 68.0 13 23.5 Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	9-CH₃	23.0
12 68.0 13 23.5 Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	10	65.8
13 23.5 Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	11	145.0
Glucose Moiety 1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 126.5	12	68.0
1' 73.0 2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	13	23.5
2' 75.0 3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	Glucose Moiety	
3' 78.5 4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 1" 126.5	1'	73.0
4' 71.0 5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	2'	75.0
5' 79.0 6' 64.0 Coumaroyl Moiety 1" 126.5	3'	78.5
6' 64.0 Coumaroyl Moiety 1" 126.5	4'	71.0
Coumaroyl Moiety 1" 126.5	5'	79.0
1" 126.5	6'	64.0
	Coumaroyl Moiety	
2" 131.0	1"	126.5
	2"	131.0



3"	116.0
4"	160.5
5"	116.0
6"	131.0
7"	145.5
8"	115.0
9" (C=O)	167.0

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of the compound.

Table 3: Mass Spectrometry Data for 2'-O-Coumaroyl-(S)-aloesinol

Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
ESI-MS (Positive Ion)	[M+Na]+	C28H30O11Na

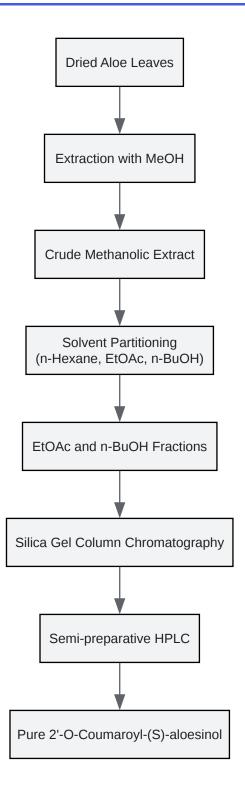
Experimental Protocols

The isolation and characterization of **2'-O-Coumaroyl-(S)-aloesinol** involves a multi-step process, beginning with extraction from the plant material and culminating in spectroscopic analysis.

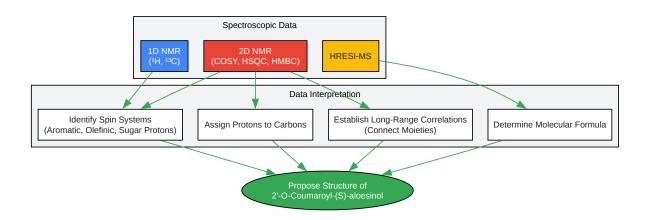
Isolation of 2'-O-Coumaroyl-(S)-aloesinol

The following workflow outlines the general procedure for the isolation of the target compound from Aloe species.









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To cite this document: BenchChem. [Spectroscopic and Methodological Deep Dive: 2'-O-Coumaroyl-(S)-aloesinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386826#spectroscopic-data-nmr-ms-for-2-o-coumaroyl-s-aloesinol]

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